molecular formula C17H25BO2Si B1502994 Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane CAS No. 1218790-52-3

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane

Cat. No.: B1502994
CAS No.: 1218790-52-3
M. Wt: 300.3 g/mol
InChI Key: DGIPMGSJOHTUON-UHFFFAOYSA-N
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Description

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is a specialized organosilicon compound featuring a boronic ester group and an ethynyl moiety[_{{{CITATION{{{_1{trimethyl({2-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...

Synthetic Routes and Reaction Conditions:

  • Borylation Reaction: The compound can be synthesized through a borylation reaction involving the reaction of a phenylacetylene derivative with a boronic acid pinacol ester in the presence of a palladium catalyst.

  • Hydroboration: Another method involves the hydroboration of an alkyne or alkene using a borane derivative, followed by subsequent functional group modifications.

Industrial Production Methods: Industrial-scale production typically involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Hydroboration-Oxidation: It can undergo hydroboration-oxidation to form alcohols.

  • Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium catalysts (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate)

  • Solvents (e.g., toluene, THF)

  • Temperature: Typically conducted at 50-100°C

Major Products Formed:

  • Biaryl compounds

  • Alcohols

  • Substituted boronic esters

Chemistry:

  • Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Materials Science: Utilized in the development of advanced materials with specific electronic and photonic properties.

Biology:

  • Bioconjugation: Employed in the labeling and modification of biomolecules for research and diagnostic purposes.

Medicine:

  • Drug Development: Potential use in the design of boronic acid-based drugs targeting various diseases.

Industry:

  • Catalysis: Serves as a catalyst or ligand in various industrial chemical processes.

Mechanism of Action

Target of Action

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, also known as 2-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that undergo carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the influence of a palladium catalyst . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many biologically active compounds .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could potentially affect the compound’s stability and bioavailability in biological systems .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous or mixed aqueous-organic solvent . The compound’s susceptibility to hydrolysis at physiological pH also suggests that its stability could be affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. The interaction of this compound with palladium catalysts facilitates the formation of carbon-carbon bonds, making it an essential reagent in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. In vivo studies have also indicated that this compound can accumulate in tissues over time, potentially leading to adverse effects on organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to have minimal impact on physiological processes, while higher doses can lead to significant changes in metabolic and cellular functions. Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage and impaired immune function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, such as ATP, NADH, and other cofactors, thereby affecting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Comparison with Similar Compounds

  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane: Similar structure but with a different substitution pattern on the phenyl ring.

  • Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains multiple boronic ester groups for enhanced cross-coupling efficiency.

Uniqueness:

  • The presence of the ethynyl group in Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane provides unique reactivity and potential for forming conjugated systems, distinguishing it from other boronic esters.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable tool in organic synthesis and materials science.

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Properties

IUPAC Name

trimethyl-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-11-9-8-10-14(15)12-13-21(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIPMGSJOHTUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675342
Record name Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-52-3
Record name Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl({2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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